(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
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Overview
Description
It is structurally similar to finasteride and functions as a selective inhibitor of the enzyme 5alpha-reductase type 2 . This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0963 involves several key steps:
Cyclization: The seco-ketoacid is then cyclized with liquid ammonia in ethylene glycol at 180°C to form a delta5-azasteroid.
Hydrogenation: The delta5-azasteroid is hydrogenated using hydrogen gas over platinum dioxide in acetic acid to produce a saturated aza-steroid.
Industrial Production Methods
Industrial production of MK-0963 follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MK-0963 primarily undergoes:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Sodium periodate and potassium permanganate in tert-butanol and aqueous sodium carbonate.
Reduction: Hydrogen gas over platinum dioxide in acetic acid.
Substitution: Various organometallic reagents such as isobutylmagnesium chloride in tetrahydrofuran.
Major Products
The major products formed from these reactions include various intermediates such as seco-ketoacid, delta5-azasteroid, and saturated aza-steroid, which are further processed to yield MK-0963 .
Scientific Research Applications
MK-0963 has several scientific research applications:
Mechanism of Action
MK-0963 exerts its effects by selectively inhibiting the enzyme 5alpha-reductase type 2. This inhibition prevents the conversion of testosterone to dihydrotestosterone, thereby reducing the levels of this potent androgen hormone . The molecular targets include the active site of the 5alpha-reductase enzyme, and the pathways involved are those related to androgen metabolism .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5alpha-reductase inhibitor with a similar chemical structure and mechanism of action.
Dutasteride: A dual inhibitor of both type 1 and type 2 5alpha-reductase enzymes.
Uniqueness
MK-0963 is unique in its selective inhibition of the type 2 isoform of 5alpha-reductase, which makes it particularly effective in targeting specific androgen-related conditions with potentially fewer side effects compared to dual inhibitors like dutasteride .
Properties
CAS No. |
103497-68-3 |
---|---|
Molecular Formula |
C23H35NO2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |
InChI |
InChI=1S/C23H35NO2/c1-14(2)13-19(25)18-7-6-16-15-5-8-20-23(4,12-10-21(26)24-20)17(15)9-11-22(16,18)3/h10,12,14-18,20H,5-9,11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,20+,22-,23+/m0/s1 |
InChI Key |
RDPJISLOFXUIDK-RLAPWRJVSA-N |
Isomeric SMILES |
CC(C)CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |
SMILES |
CC(C)CC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
Canonical SMILES |
CC(C)CC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5alpha)-23-methyl-4-aza-21-norchol-1-ene-3,20-dione L 654066 L-654,066 MK 0963 MK-0963 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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